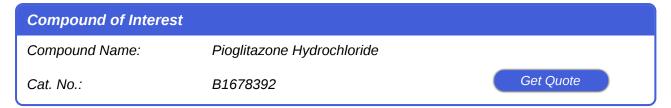


# Application Note: Quantification of Pioglitazone Hydrochloride Using a Validated HPLC Method

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#### Introduction

Pioglitazone hydrochloride is an oral antidiabetic agent belonging to the thiazolidinedione class, used in the management of type 2 diabetes mellitus.[1] It acts as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which leads to decreased insulin resistance in peripheral tissues and the liver.[2][3] Accurate and reliable quantification of pioglitazone hydrochloride in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of pioglitazone hydrochloride.

### **Chromatographic Conditions**

A summary of various chromatographic conditions used for the quantification of **pioglitazone hydrochloride** is presented in Table 1. The method described here is a compilation of common practices and provides a reliable starting point for method development and validation.

Table 1: Summary of HPLC Methods for **Pioglitazone Hydrochloride** Quantification



Parameter	Method 1	Method 2	Method 3	Method 4
Column	Nova-Pak® C18 (150 x 3.9 mm, 5μm)[4]	Intersil ODS C18 (150 x 4.6 mm, 5μm)[1]	Symmetry - Extend - C18 (150 x 4.6 mm, 5µm)[5]	Bondapack C18 (300 x 3.9 mm, 5μm)[6]
Mobile Phase	Ammonium formate buffer (pH 3): Acetonitrile (75:25, v/v)[4]	Ammonium acetate buffer: Acetonitrile: Glacial acetic acid (50:50:1, v/v/v)[1]	0.01M Phosphate Buffer : Methanol (40:60, v/v)[5]	Acetonitrile: Phosphate Buffer (pH 5.0) (50:50, v/v)[6]
Flow Rate	1.0 mL/min[4][7]	0.7 mL/min[1]	1.0 mL/min[5]	1.0 mL/min[6]
Detection (UV)	225 nm[4][7]	269 nm[1]	240 nm[5]	267 nm[6]
Retention Time	~10 min (75:25) or ~3 min (55:45) [4]	~10 min[1]	5.167 min[5]	8.08 min[6]
Linearity Range	0.5 - 20.0 μg/mL[4]	Not specified	1 - 200 μg/mL[5]	Not specified
Accuracy (% Recovery)	≥ 99.14%[4]	Not specified	99.3 - 103.2%[5]	99.3 - 100.3%[6]
Precision (%RSD)	≤ 0.6%[4]	Not specified	< 2.0%[5]	< 2%[6]
LOD	0.2 μg/mL[4]	Not specified	Not specified	Not specified
LOQ	0.5 μg/mL[4]	Not specified	Not specified	Not specified

# **Experimental Protocols**

1. Preparation of Standard Stock Solution

A standard stock solution of **pioglitazone hydrochloride** (e.g.,  $500 \mu g/mL$ ) can be prepared by accurately weighing 50 mg of **pioglitazone hydrochloride** reference standard and dissolving it



in a 100 mL volumetric flask with a suitable solvent like methanol.[4] The solution should be sonicated to ensure complete dissolution.

### 2. Preparation of Working Standard Solutions

Working standard solutions for calibration are prepared by diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 0.5-20.0 µg/mL).[4]

#### 3. Sample Preparation (from Tablets)

To prepare a sample solution from tablets, a representative number of tablets (e.g., 20) are weighed to determine the average tablet weight and then finely powdered.[6][8] An amount of powder equivalent to a specific dose of **pioglitazone hydrochloride** (e.g., 30 mg) is accurately weighed and transferred to a 100 mL volumetric flask.[6] A small amount of a solvent like dimethyl formamide (e.g., 10 mL) is added, and the mixture is sonicated for about 5-15 minutes to aid in the extraction of the drug.[6] The flask is then filled to the mark with the mobile phase, mixed well, and the solution is filtered through a 0.45 µm membrane filter to remove any particulate matter.[4][6] Further dilutions can be made with the mobile phase to bring the concentration within the linear range of the calibration curve.[6]

#### 4. HPLC Analysis

The HPLC system is equilibrated with the mobile phase for a sufficient amount of time to achieve a stable baseline. A standard volume of the sample (e.g.,  $20 \mu L$ ) is injected into the chromatograph.[4] The chromatogram is recorded, and the peak area of pioglitazone is measured. The concentration of **pioglitazone hydrochloride** in the sample is determined by comparing its peak area with the calibration curve generated from the working standard solutions.

### **Method Validation**

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:

• Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. This can be assessed by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution.

### Methodological & Application

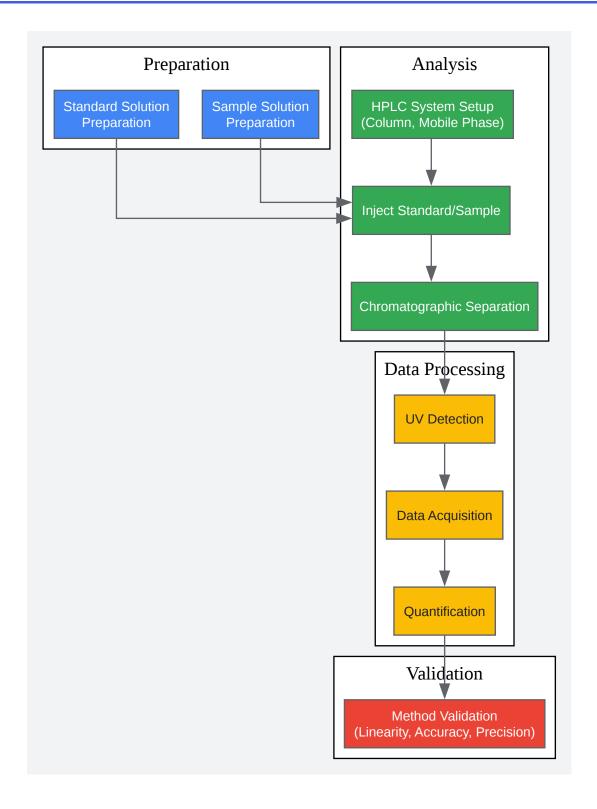




- Linearity: The linearity of the method is determined by analyzing a series of standard solutions of different concentrations. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) should be close to 1.
- Accuracy: Accuracy is determined by recovery studies, where a known amount of the standard drug is added to a placebo preparation and the recovery percentage is calculated.
- Precision: The precision of the method is evaluated by performing replicate injections of the same standard solution (repeatability or intra-day precision) and on different days (intermediate or inter-day precision). The results are expressed as the relative standard deviation (%RSD).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest
  concentration of the analyte that can be detected, while the LOQ is the lowest concentration
  that can be quantified with acceptable precision and accuracy.[4] These are often determined
  based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[4]
- Robustness: The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

### **Visualizations**





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Caption: Experimental workflow for HPLC method development and validation.





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Caption: Logical relationship of HPLC system components.

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